molecular formula C14H22N2 B1344090 1-Benzyl-3-isopropylpiperazine CAS No. 851014-13-6

1-Benzyl-3-isopropylpiperazine

Cat. No. B1344090
M. Wt: 218.34 g/mol
InChI Key: HPOGZEGDXGTDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-isopropylpiperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The specific structure of 1-benzyl-3-isopropylpiperazine includes a benzyl group and an isopropyl group attached to the piperazine ring at the 1 and 3 positions, respectively.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of transition metal-catalyzed N-arylation reactions. For example, the synthesis of 1,4-dipiperazino benzenes, which are structurally related to 1-benzyl-3-isopropylpiperazine, has been reported using stepwise transition metal-catalyzed N-arylation of chiral piperazines to a central benzene core . Although the specific synthesis of 1-benzyl-3-isopropylpiperazine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For instance, the structure of a new designer benzylpiperazine was determined using a combination of these techniques . The molecular structure of piperazine derivatives is crucial for understanding their potential interactions with biological targets and for the design of compounds with desired pharmacological properties.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including oxidation and substitution reactions. For example, the oxidation of 1,4-dibenzylpiperazine and its derivatives by RuO4 has been studied, revealing the formation of various oxygenated products . The reactivity of the piperazine ring and its substituents plays a significant role in the chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the piperazine ring. These properties are important for the practical handling of these compounds and for their application in pharmaceutical development. For example, the high purity of a new benzylpiperazine derivative was noted, which is relevant for its potential use as a designer drug .

Scientific Research Applications

Asymmetric Synthesis of α-Amino Acids

A chiral auxiliary based on 1-Benzyl-3-isopropylpiperazine has been developed for the asymmetric synthesis of α-amino acids. This auxiliary employs a chiral relay network using non-stereogenic N-benzyl protecting groups, enhancing diastereoselectivity during alkylation processes (Bull et al., 1998).

CCR1 Antagonists for Inflammatory Diseases

1-Benzyl-3-isopropylpiperazine derivatives have been identified as potent CCR1 antagonists, useful in the treatment of inflammatory diseases. These compounds demonstrate good receptor affinity and favorable pharmacokinetic properties in vivo (Norman, 2006).

Marine-Derived Actinomycete Research

Derivatives of 1-Benzyl-3-isopropylpiperazine have been isolated from marine-derived actinomycetes, showing potential antiviral activities. These compounds demonstrate modest to potent activity against influenza A (H1N1) virus (Wang et al., 2013).

Synthesis of Antimicrobial Agents

A new class of piperazine-based antimicrobial agents, utilizing 1-Benzyl-3-isopropylpiperazine, has been synthesized, showing promising activity against various bacteria and fungi. These compounds are characterized by efficient preparation and significant in vitro antimicrobial potency (Patel & Park, 2015).

Safety And Hazards

1-Benzyl-3-isopropylpiperazine is intended for research and development use only and is not advised for medicinal, household, or other uses . Specific safety and hazard information are not detailed in the available resources .

properties

IUPAC Name

1-benzyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOGZEGDXGTDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624202
Record name 1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-isopropylpiperazine

CAS RN

851014-13-6
Record name 1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-isopropylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-isopropylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-isopropylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-isopropylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-isopropylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-isopropylpiperazine

Citations

For This Compound
1
Citations
FL Buenadicha, C Avendaño, M Söllhuber - Tetrahedron: Asymmetry, 1998 - Elsevier
… A mixture of 2 g (8.1 mmol) of the earlier-described (3S)-1-benzyl-3-isopropylpiperazine-2,5-dione, triethyloxonium tetrafluoroborate (4.6 g, 24.2 mmol) and anhydrous Na 2 CO 3 (4.27 g…
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.